molecular formula C11H16O2 B8821655 p-MethylacetophenoneDimethylAcetal CAS No. 53578-01-1

p-MethylacetophenoneDimethylAcetal

Cat. No.: B8821655
CAS No.: 53578-01-1
M. Wt: 180.24 g/mol
InChI Key: NOAPQVLNLCJECE-UHFFFAOYSA-N
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Description

p-MethylacetophenoneDimethylAcetal is an organic compound with the molecular formula C11H16O2. It is also known as 1-(1,1-Dimethoxyethyl)-4-methylbenzene. This compound is characterized by a benzene ring substituted with a 1,1-dimethoxyethyl group and a methyl group. It is a colorless liquid with a molecular weight of 180.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-MethylacetophenoneDimethylAcetal typically involves the reaction of 4-methylacetophenone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by further reaction with methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants and catalysts .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

p-MethylacetophenoneDimethylAcetal has various applications in scientific research:

Mechanism of Action

The mechanism of action of p-MethylacetophenoneDimethylAcetal involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It can also interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • Benzene, 1,1-dimethylethyl- (tert-butylbenzene)
  • Acetophenone dimethyl acetal
  • 1-Phenyl-1,1-dimethoxyethane

Comparison: p-MethylacetophenoneDimethylAcetal is unique due to the presence of both a 1,1-dimethoxyethyl group and a methyl group on the benzene ring. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For example, tert-butylbenzene lacks the methoxy groups, which significantly alters its reactivity and applications .

Properties

CAS No.

53578-01-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(1,1-dimethoxyethyl)-4-methylbenzene

InChI

InChI=1S/C11H16O2/c1-9-5-7-10(8-6-9)11(2,12-3)13-4/h5-8H,1-4H3

InChI Key

NOAPQVLNLCJECE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(OC)OC

Origin of Product

United States

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